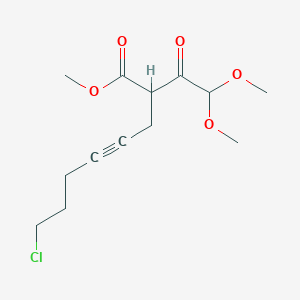
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate is an organic compound with the molecular formula C13H19ClO4. This compound is characterized by its unique structure, which includes a chloro group, a dimethoxyacetyl group, and an oct-4-ynoate moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate typically involves multiple stepsThe reaction conditions often require the use of strong bases such as sodium ethoxide and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate involves its interaction with specific molecular targets. The chloro group and the dimethoxyacetyl group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition and modulation of biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate: Unique due to its specific functional groups and structure.
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ene: Similar but lacks the triple bond.
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ane: Similar but lacks the triple and double bonds.
Uniqueness
This compound is unique due to its combination of functional groups and the presence of a triple bond, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
89845-07-8 |
|---|---|
Formule moléculaire |
C13H19ClO5 |
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate |
InChI |
InChI=1S/C13H19ClO5/c1-17-12(16)10(8-6-4-5-7-9-14)11(15)13(18-2)19-3/h10,13H,5,7-9H2,1-3H3 |
Clé InChI |
PBZZKCGPYKFZIB-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)C(CC#CCCCCl)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

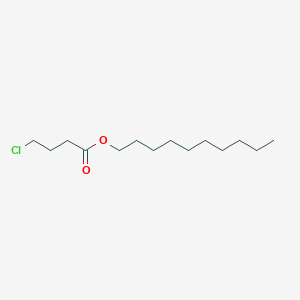
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
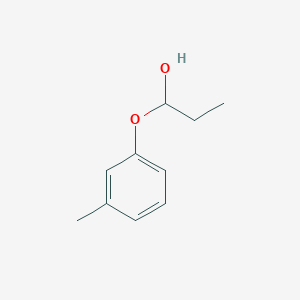
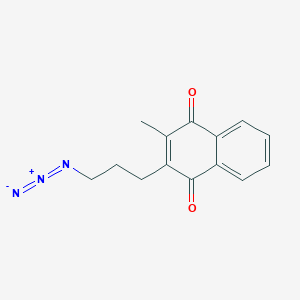

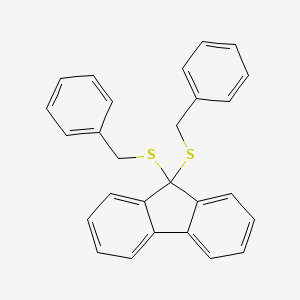
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
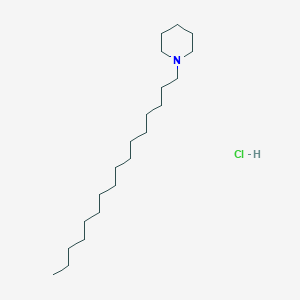
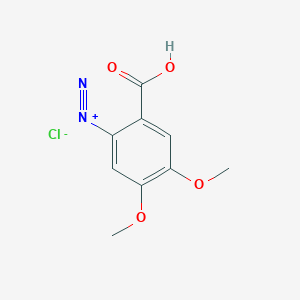
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
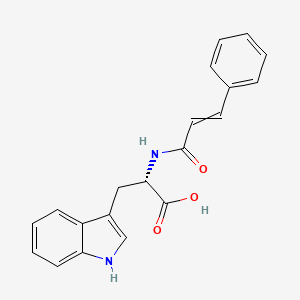
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
